molecular formula C28H22O3 B1599282 2-Phenyl-1-[4-[4-(2-phenylacetyl)phenoxy]phenyl]ethanone CAS No. 51930-25-7

2-Phenyl-1-[4-[4-(2-phenylacetyl)phenoxy]phenyl]ethanone

Cat. No.: B1599282
CAS No.: 51930-25-7
M. Wt: 406.5 g/mol
InChI Key: PPXFJRGFGMRFLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-1-[4-[4-(2-phenylacetyl)phenoxy]phenyl]ethanone (CAS 56794-20-8, molecular formula C₂₈H₂₂O₂) is a diaryl ethanone derivative characterized by a central phenoxy bridge connecting two aromatic systems: a phenyl group and a 2-phenylacetyl-substituted phenyl ring. The compound’s synthesis likely involves Williamson ether formation or Friedel-Crafts acylation, as inferred from analogous procedures in .

Properties

IUPAC Name

2-phenyl-1-[4-[4-(2-phenylacetyl)phenoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O3/c29-27(19-21-7-3-1-4-8-21)23-11-15-25(16-12-23)31-26-17-13-24(14-18-26)28(30)20-22-9-5-2-6-10-22/h1-18H,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXFJRGFGMRFLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407781
Record name ST50680580
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51930-25-7
Record name ST50680580
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Phenyl-1-[4-[4-(2-phenylacetyl)phenoxy]phenyl]ethanone, also known as a bis(phenylacetyl) ether, is a synthetic organic compound with potential biological activities. Its molecular formula is C28H22O3, and it has garnered interest due to its structural properties that may influence various pharmacological effects.

  • CAS Number : 51930-25-7
  • Molecular Weight : 406.47 g/mol
  • Structure : The compound features a complex structure that includes multiple phenyl groups and an ether linkage, which may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of 2-Phenyl-1-[4-[4-(2-phenylacetyl)phenoxy]phenyl]ethanone has indicated several potential therapeutic applications. Below are some key areas of interest:

Antimicrobial Properties

Compounds with similar structures have been evaluated for their antimicrobial activities. The presence of phenolic groups often correlates with enhanced antibacterial effects. Preliminary data suggest that derivatives of phenolic ethers can exhibit significant antifungal and antibacterial activities, potentially making 2-Phenyl-1-[4-[4-(2-phenylacetyl)phenoxy]phenyl]ethanone a candidate for further investigation in this area .

Study 1: Anticonvulsant Screening

In a study focusing on the synthesis of phenyl derivatives for anticonvulsant activity, several compounds were tested in MES and pentylenetetrazole models. While direct testing on 2-Phenyl-1-[4-[4-(2-phenylacetyl)phenoxy]phenyl]ethanone was not reported, the findings indicate that compounds with similar structural motifs showed protective effects against seizures at varying doses. The study emphasized the importance of lipophilicity in determining the onset and duration of anticonvulsant action .

CompoundDose (mg/kg)MES ProtectionNotes
Compound A100YesRapid onset
Compound B300YesProlonged effect
2-Phenyl...N/AN/APotential based on structure

Study 2: Antimicrobial Activity Evaluation

A review highlighted the antimicrobial potential of phenolic compounds, noting that modifications to the aromatic rings can enhance activity against specific pathogens. While direct evidence for 2-Phenyl-1-[4-[4-(2-phenylacetyl)phenoxy]phenyl]ethanone is lacking, its structural similarities to effective antimicrobial agents warrant further exploration .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of 2-phenyl-1-[4-[4-(2-phenylacetyl)phenoxy]phenyl]ethanone exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives have been tested against breast cancer and leukemia cells, demonstrating significant cytotoxic effects .

2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against both bacterial and fungal strains. Its structure allows it to penetrate microbial membranes effectively, leading to cell death. In particular, studies have highlighted its efficacy against resistant strains of bacteria, making it a candidate for developing new antibiotics .

3. Anti-inflammatory Effects
Preliminary studies suggest that 2-phenyl-1-[4-[4-(2-phenylacetyl)phenoxy]phenyl]ethanone may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases such as arthritis .

Material Science Applications

1. Polymer Chemistry
This compound can serve as a building block in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its phenolic groups can participate in cross-linking reactions, leading to materials with improved durability and resistance to degradation .

2. Photovoltaic Materials
Recent studies have explored the use of 2-phenyl-1-[4-[4-(2-phenylacetyl)phenoxy]phenyl]ethanone in organic photovoltaic devices. The compound's ability to absorb light and convert it into electrical energy makes it a candidate for improving the efficiency of solar cells .

Agricultural Chemistry Applications

1. Fungicidal Activity
Research has identified the compound as having fungicidal properties, making it useful in agricultural applications for crop protection. Its effectiveness against various fungal pathogens suggests it could be developed into a biofungicide, reducing reliance on synthetic chemicals .

2. Plant Growth Regulators
There is potential for this compound to act as a plant growth regulator, influencing growth patterns and enhancing yield in certain crops. Studies are ongoing to evaluate its effects on plant physiology and development .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Induced apoptosis in breast cancer cells
Antimicrobial Properties Effective against resistant bacterial strains
Anti-inflammatory Effects Reduced cytokine production in vitro
Polymer Chemistry Enhanced thermal stability in synthesized polymers
Photovoltaic Materials Improved efficiency in organic solar cells
Fungicidal Activity Effective against common agricultural fungal pathogens
Plant Growth Regulators Positive effects on crop yield

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Key Substituents Structural Features Potential Applications/Properties
2-Phenyl-1-[4-[4-(2-phenylacetyl)phenoxy]phenyl]ethanone (Target) C₂₈H₂₂O₂ Phenylacetyl, phenoxy linker Central phenoxy bridge; ketone and ether functionalities Intermediate in organic synthesis; potential ligand for metal coordination or bioactive molecule
1-[4-(3-Methyl-4-isopropyl-phenoxy)phenyl]ethanone C₁₈H₂₀O₂ 3-Methyl-4-isopropylphenoxy Branched alkyl substituents on phenoxy ring Higher hydrophobicity (predicted density: 1.040 g/cm³); possible use in material science
2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone C₁₂H₁₄BrNO₄S Bromine, morpholine sulfonyl Electron-withdrawing sulfonyl group; halogen substituent Reactivity in nucleophilic substitution; potential precursor for antibacterial agents
1-[4-(Trifluoromethyl)phenyl]ethanone derivatives C₁₀H₇F₃O₃ (example) Trifluoromethyl Strong electron-withdrawing CF₃ group Enhanced metabolic stability; applications in agrochemicals or fluorinated pharmaceuticals
2-(2-Chlorophenyl)-1-[4-(dimethylamino)phenyl]ethanone C₁₆H₁₆ClNO Chlorophenyl, dimethylamino Polar amino group; halogenated aromatic ring Photoactive properties; potential use in optoelectronics or as a kinase inhibitor scaffold
1-[4-(Phenylmethoxy)phenyl]propan-1-one C₁₆H₁₆O₂ Phenylmethoxy, propanone backbone Extended alkyl chain (propanone vs. ethanone) Altered conformational flexibility; possible role in fragrance or polymer chemistry

Key Findings and Analysis

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups (EWGs): Compounds like the trifluoromethyl derivatives () exhibit increased stability against oxidative degradation compared to the target compound’s phenylacetyl group, which is less electron-deficient .
  • Halogen Substituents: Bromine in 2-Bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanone enhances reactivity in cross-coupling reactions, unlike the target compound’s non-halogenated structure .
  • Phenoxy vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Phenyl-1-[4-[4-(2-phenylacetyl)phenoxy]phenyl]ethanone
Reactant of Route 2
Reactant of Route 2
2-Phenyl-1-[4-[4-(2-phenylacetyl)phenoxy]phenyl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.